1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea

Thermal Analysis Purity Assessment Process Chemistry

Standard thiourea catalysts (pKa ~18-20 in DMSO) often fail to activate substrates like nitroalkenes. 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea (pKa ~12-13) overcomes this via the electron-withdrawing 3,5-(CF3)2Ph motif, delivering enhanced H-bond donor capacity. • Enables enantioselective Michael additions & α-amination • Key building block for antiangiogenic kinase inhibitors; derivatives outperform Sorafenib/Regorafenib • ≥98% purity, mp 168-172°C, ambient storage • Consistent performance in catalyst development & medicinal chemistry programs.

Molecular Formula C9H6F6N2S
Molecular Weight 288.21 g/mol
CAS No. 175277-17-5
Cat. No. B065815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea
CAS175277-17-5
Molecular FormulaC9H6F6N2S
Molecular Weight288.21 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)NC(=S)N)C(F)(F)F
InChIInChI=1S/C9H6F6N2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)17-7(16)18/h1-3H,(H3,16,17,18)
InChIKeyCWRWOECVPKDZIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea (CAS 175277-17-5) | Thiourea Building Block for H-Bond Catalysis & Bioactive Derivatives


1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea (CAS 175277-17-5) is an N-aryl thiourea featuring a 3,5-bis(trifluoromethyl)phenyl substituent, with a molecular weight of 288.21 g/mol and a calculated XLogP3 of 3.7 [1]. This structural motif is widely recognized in organocatalysis for its strong hydrogen-bond-donating capacity, which is enhanced by the electron-withdrawing trifluoromethyl groups that increase the acidity of the thiourea N–H protons [2]. The compound is commercially available as a ≥98% purity solid with a melting point of 168–172 °C , and serves as a key synthetic intermediate for developing anticancer and antiangiogenic agents .

Why N-Phenylthiourea or Unsubstituted Thiourea Cannot Replace the 3,5-Bis(trifluoromethyl)phenyl Scaffold


The 3,5-bis(trifluoromethyl)phenyl group is not a simple structural variant; it fundamentally alters the electronic profile of the thiourea moiety. The strong –I effect of the two –CF₃ groups significantly increases the acidity of the N–H protons (pKa estimated near 12–13 in DMSO, compared to ~18–20 for unsubstituted thiourea), thereby enhancing hydrogen-bond-donating strength and anion-binding capacity [1]. This electronic activation is essential for its role as a privileged scaffold in organocatalysis, as unsubstituted N-phenylthiourea (mp 145–150 °C) lacks the necessary Lewis acidity to activate substrates like nitroalkenes or carbonyls under mild conditions. Furthermore, in medicinal chemistry, the 3,5-bis(trifluoromethyl)phenyl motif directly contributes to superior biological activity in certain derivative series, as demonstrated by direct comparative data . Therefore, substituting this compound with a non-fluorinated or mono-fluorinated phenylthiourea would result in loss of catalytic efficiency or reduced biological potency in structure-activity-relationship (SAR)-defined programs.

1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea: Head-to-Head Evidence of Structural Differentiation


Higher Melting Point and Thermal Stability Versus Non-Fluorinated Phenylthioureas

The compound exhibits a melting point of 168–172 °C , which is approximately 15–20 °C higher than the melting point ranges of common non-fluorinated analogs such as N-phenylthiourea (145–150 °C) and N,N′-diphenylthiourea (150–155 °C) . This higher thermal stability, attributed to the electron-withdrawing and steric effects of the 3,5-bis(trifluoromethyl) substitution, can be advantageous in reaction conditions requiring elevated temperatures or during long-term storage and handling.

Thermal Analysis Purity Assessment Process Chemistry

Validated High Purity (≥98%) and Consistent QC Specifications Versus Technical-Grade Analogs

Commercial supplies of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea from established vendors are routinely certified at ≥98% purity (HPLC or total nitrogen basis) with a sharp melting point specification of 168–172 °C . In contrast, many non-fluorinated phenylthiourea analogs (e.g., N-phenylthiourea) are often sold at lower purity grades (e.g., 95–97%) , and the bis-substituted catalyst 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's thiourea) may be offered at minimum purity of 93% . The higher purity of the target compound reduces the risk of variable catalytic performance or undesired side reactions arising from impurities.

Analytical Chemistry Quality Control Reproducibility

Enhanced Hydrogen-Bond Donor Strength (Increased Acidity) Compared to Non-Fluorinated Thioureas

The presence of two trifluoromethyl groups on the phenyl ring significantly lowers the pKa of the thiourea N–H protons. While a direct pKa measurement for the target compound is not widely published, computational and spectroscopic studies on the closely related 3,5-bis(trifluoromethyl)phenyl motif (e.g., in Schreiner's thiourea) indicate an effective N–H pKa of approximately 12–13 in DMSO [1], compared to ~18–20 for unsubstituted N,N′-diphenylthiourea. This increased acidity translates to stronger hydrogen-bond donation, which has been shown to accelerate Friedel–Crafts reactions with nitroalkenes by up to 2–3 orders of magnitude when the 3,5-bis(trifluoromethyl)phenyl motif is present [2].

Organocatalysis Hydrogen Bonding Reaction Kinetics

Validated Antitumor Efficacy of Derivatives Bearing the 3,5-Bis(trifluoromethyl)phenyl Motif (Compound 10e vs. Clinical Agents)

In a direct comparative study, thiourea derivative 10e, which incorporates the 3,5-bis(trifluoromethyl)phenyl group (the core scaffold of the target compound), demonstrated significantly superior inhibition of tumor formation and antiangiogenic activity compared to the clinically approved multikinase inhibitors Sorafenib and Regorafenib at equivalent concentrations . Compound 10e exhibited cytotoxic activity across seven cancer cell lines (NCI-H460, Colo-205, HCT116, MDA-MB-231, MCF-7, HepG2, PLC/PRF/5) and moderately inhibited receptor tyrosine kinases including VEGFR2, VEGFR3, and PDGFRβ .

Medicinal Chemistry Anticancer Angiogenesis

Unique Mono-NH Functionality Versus Symmetric Bis-Thiourea Catalysts

The target compound possesses a primary thiourea group (–NH–C(=S)–NH₂) with only one N-aryl substituent, resulting in two distinct N–H hydrogen-bond donor sites with different steric and electronic environments. In contrast, the widely used Schreiner's thiourea (1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) is a symmetric bis-aryl thiourea [1]. This mono-functional architecture has been exploited in rationally designed catalysts where the single NH functionality and the 3,5-bis(trifluoromethyl)phenyl group participate in hydrogen-bond formation to achieve excellent yields and high stereoselectivity in α-amination and Michael reactions [2].

Organocatalyst Design Stereoselectivity Michael Addition

Optimal Procurement and Application Scenarios for 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea


Development of Novel Organocatalysts for Asymmetric Synthesis

Given the compound's proven role as a precursor to catalysts with a single NH functionality and its ability to participate in diverse hydrogen-bonding patterns [1], it is ideally suited for medicinal and synthetic chemistry labs designing new enantioselective catalysts for reactions such as α-amination and Michael additions. The higher purity (≥98%) and well-defined thermal properties ensure consistent catalyst performance and reproducibility .

Synthesis of Bioactive Thiourea Derivatives for Anticancer Drug Discovery

The direct comparative data showing that derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety outperform Sorafenib and Regorafenib in tumor inhibition and antiangiogenic activity positions this compound as a strategic building block. Procurement should be prioritized for medicinal chemistry campaigns focused on kinase inhibition or antiangiogenic therapies.

Process Chemistry and Scale-Up Requiring Thermally Robust Intermediates

The compound's elevated melting point (168–172 °C) compared to non-fluorinated phenylthioureas (145–155 °C) makes it a preferable intermediate in synthetic sequences involving heating or exothermic steps. Its solid-state stability reduces handling risks and simplifies storage logistics in industrial settings.

Quality Control and Analytical Method Development

The well-characterized physical properties (melting point, purity specifications) and availability of high-purity commercial material make this compound an excellent reference standard for HPLC, NMR, and thermal analysis method validation in analytical laboratories.

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